(Z)-N-(2-bromophenyl)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enamide is an organic compound classified as an enamide, characterized by a carbon-carbon double bond conjugated with an amide group. This compound features a unique structure that incorporates bromine atoms, which can influence its electronic properties and reactivity. The molecular formula for this compound is with a molecular weight of approximately 337.09 g/mol.
The synthesis of (Z)-N-(2-bromophenyl)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enamide typically involves several steps:
In industrial settings, continuous flow reactors may be employed to enhance efficiency and yield during the large-scale production of this compound .
The structure of (Z)-N-(2-bromophenyl)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enamide can be represented as follows:
BrC1=CC=C(SC=C1)C(=O)N(C#N)C=C(C)C
XWZJXGGLWJYVQH-UHFFFAOYSA-N
The compound's structure reveals a complex arrangement of aromatic rings and functional groups, which contribute to its chemical behavior and potential applications.
(Z)-N-(2-bromophenyl)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enamide is capable of undergoing various chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for (Z)-N-(2-bromophenyl)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enamide may vary based on its application. In catalytic processes, it may function as a ligand that coordinates with metal centers, thereby altering their reactivity profiles. Additionally, its structural features may allow it to interact with biological targets, potentially leading to various pharmacological effects .
The physical properties of (Z)-N-(2-bromophenyl)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enamide include:
Chemical properties include:
These properties are crucial for determining the handling and storage conditions for this compound.
(Z)-N-(2-bromophenyl)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enamide has several scientific applications:
The compound's diverse applications highlight its significance in both academic research and industrial contexts .
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: 14680-51-4